
Genistein
Overview
Description
Genistein (C₁₅H₁₀O₅) is a naturally occurring soy isoflavone classified as a phytoestrogen due to its structural similarity to 17β-estradiol, enabling it to bind estrogen receptors (ERα and ERβ) . It is abundant in soy-based foods and exhibits pleiotropic biological activities, including:
- Neuroprotection: Mitigates oxidative stress and enhances cognitive function in models of neurodegenerative diseases .
- Anti-inflammatory effects: Suppresses pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and modulates oxidative stress pathways .
- Anticancer activity: Inhibits proliferation and induces apoptosis in colorectal, breast, and hepatocellular carcinoma cells via pathways like caspase-3, p38 MAPK, and Akt phosphorylation .
This compound’s dual agonist/antagonist activity at estrogen receptors underpins its tissue-specific effects, making it a focus of research for hormone-dependent conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Genistein can be synthesized through various chemical routes. One common method involves the cyclization of 2,4,6-trihydroxyacetophenone with 4-hydroxybenzaldehyde in the presence of a base, followed by oxidative cyclization . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide.
Industrial Production Methods: Industrially, this compound is often extracted from soybeans. The extraction process involves defatting the soybeans, followed by hydrolysis to release this compound from its glycoside form, genistin . The hydrolysis is usually carried out using acid or enzymatic methods. The resulting this compound is then purified through various chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: Genistein undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various quinones and other oxidation products.
Reduction: Reduction of this compound typically leads to the formation of dihydro derivatives.
Substitution: this compound can undergo electrophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acetic anhydride and sulfuric acid are used for acetylation reactions.
Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives of this compound, which can have different biological activities .
Scientific Research Applications
Anticancer Properties
Genistein has been extensively studied for its anticancer effects. Its mechanisms include:
- Inhibition of Tyrosine Kinases : this compound inhibits several tyrosine kinases, including c-Src and epidermal growth factor receptor (EGFR), which are crucial in cancer cell proliferation and survival .
- Cell Cycle Arrest : It induces G2/M phase cell cycle arrest, which can prevent the proliferation of cancer cells .
- Antioxidant Activity : this compound reduces oxidative stress by scavenging free radicals, thereby protecting cells from damage that can lead to cancer .
Case Study: Breast Cancer
A study indicated that increased soy consumption, rich in this compound, correlates with a lower risk of breast cancer development . In vitro experiments demonstrated that this compound effectively inhibited the growth of breast cancer cell lines.
Neuroprotective Effects
This compound exhibits neuroprotective properties that may benefit neurodegenerative diseases such as Alzheimer's and Parkinson's disease:
- Reduction of Oxidative Stress : this compound mitigates oxidative damage in neuronal cells by enhancing antioxidant defenses and reducing reactive oxygen species (ROS) levels .
- Promotion of Autophagy : Research has shown that this compound can enhance autophagy, a process crucial for clearing damaged proteins and organelles in neurons .
Case Study: Neurodegenerative Disease Models
In animal models of neurodegeneration, this compound administration resulted in improved cognitive function and reduced neuronal loss, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
Anti-Inflammatory Activity
This compound also possesses significant anti-inflammatory properties:
- Inhibition of NF-κB Pathway : It suppresses the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to decreased expression of pro-inflammatory cytokines .
- Effect on Immune Cells : this compound has been shown to modulate immune responses by affecting macrophage activity and cytokine production .
Data Table: Summary of Anti-Inflammatory Studies
Study Reference | Cell Type/Model | Key Findings |
---|---|---|
Hämäläinen et al. (2007) | J774 macrophages | 32% inhibition of STAT-1 activation |
Lu et al. (2009) | Astrocytes | Inhibition of NF-κB nuclear translocation |
Hsieh et al. (2011) | PC12 cells | Reduced oxidative damage from D-galactose |
Cardiovascular Health
This compound has been linked to cardiovascular benefits:
Mechanism of Action
Genistein is often compared with other isoflavones, such as daidzein and glycitein:
Daidzein: Like this compound, daidzein is found in soybeans and has similar estrogenic and antioxidant properties.
Uniqueness of this compound: this compound’s unique combination of estrogenic, antioxidant, and enzyme inhibitory properties makes it a particularly versatile compound in both research and therapeutic applications. Its ability to modulate multiple signaling pathways and its relatively high potency compared to other isoflavones highlight its significance .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Isoflavones and Phytoestrogens
Daidzein
- Structural similarity : Shares a core isoflavone structure with genistein but lacks the 5-hydroxyl group .
- Biological activity :
Biochanin A
- Structural difference : Methoxy group at the 4′-position instead of hydroxyl .
- ER affinity : Binds ERα with IC₅₀ = 1.7 µM vs. This compound’s 0.51 µM, indicating weaker activity .
- Anticancer effects : Less potent than this compound in inhibiting Akt phosphorylation in colon cancer cells .
8-Prenylnaringenin (8-PN)
- ER activity : Comparable ERα binding (IC₅₀ = 0.3 µM) to this compound but 10-fold lower ERβ selectivity .
- Transcriptional activity : Induces progesterone receptor (PR) expression at 100 nM similarly to estradiol, unlike this compound .
Glycosylated Derivatives
- 7-O-Glucopyranosylthis compound: Bioactivity: Retains anti-inflammatory effects but with reduced ER binding due to sugar moiety .
- 4′,7-Di-O-glucosides: Novel derivatives showing enhanced solubility and stability for therapeutic applications .
Other Flavonoids
Quercetin
- Structural difference: A flavonol with a 3-hydroxyl group absent in this compound.
- Anticancer activity : Inhibits colon cancer proliferation but requires higher doses (IC₅₀ = 50 µM) compared to this compound (IC₅₀ = 20 µM) .
- Clinical use: Limited to preclinical studies, unlike this compound, which has entered Phase II trials for prostate cancer .
Compounds from Flemingia macrophylla
- Compounds 6, 7, 8 : Structurally analogous to this compound but with unconfirmed anti-inflammatory efficacy in vivo .
Key Data Tables
Table 1: Estrogen Receptor Binding Affinities
Compound | ERα IC₅₀ (µM) | ERβ IC₅₀ (µM) | Selectivity (ERβ/ERα) |
---|---|---|---|
This compound | 0.51 | 0.02 | 25.5 |
8-PN | 0.30 | 1.70 | 0.18 |
Daidzein | >1.00 | 0.30 | <0.30 |
Biochanin A | 1.70 | 3.50 | 0.49 |
Estradiol | 0.005 | 0.004 | 0.80 |
Data from in vitro competitive binding assays .
Table 2: Anticancer Activity in Cell Lines
Compound | Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|---|
This compound | HCT-116 (Colon) | 20 | ↑ Bax, ↓ Akt phosphorylation |
MA-19 | MCF-7 (Breast) | 1.0 | ERα inhibition |
Quercetin | HT-29 (Colon) | 50 | Caspase-3 activation |
WBn-Gen | Me45 (Melanoma) | 71.2 | Membrane disruption |
Data compiled from multiple studies .
Biological Activity
Genistein is a naturally occurring isoflavone predominantly found in soy products and is recognized for its diverse biological activities. This article delves into the mechanisms through which this compound exerts its effects, particularly in cancer biology, metabolic syndrome, and neuroprotection, supported by various research findings and case studies.
This compound exhibits a wide range of biological activities through multiple mechanisms:
- Apoptosis Induction : this compound triggers apoptosis in cancer cells by modifying Bcl-2 family proteins and increasing the Bax/Bcl-2 ratio, which leads to mitochondrial-mediated apoptosis. It also activates caspase-dependent pathways and induces autophagy-dependent apoptosis .
- Cell Cycle Regulation : The compound causes cell cycle arrest by downregulating cyclins and upregulating tumor suppressor genes such as p53 and CDKN1A. This action is associated with the inhibition of signaling pathways like MAPK (ERK1/2) and PI3K/AKT .
- Anti-inflammatory Effects : this compound has been shown to suppress pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .
- Hormonal Modulation : As a phytoestrogen, this compound interacts with estrogen receptors, influencing hormonal balance and potentially impacting reproductive health .
Cancer Studies
A significant body of research highlights this compound's role in cancer prevention and treatment. For instance:
- In breast cancer models, this compound inhibited cell proliferation by affecting various signaling pathways and gene expressions linked to apoptosis and cell survival. It was noted that this compound could reduce the invasive capacity of breast cancer cells while promoting apoptosis through oxidative stress mechanisms .
- A study on prostate cancer demonstrated that this compound inhibited protein-tyrosine kinase activities, crucial for cancer cell proliferation stimulated by insulin-like growth factor I (IGF-I) .
Metabolic Syndrome
This compound's impact on metabolic parameters was evaluated in a randomized controlled trial involving postmenopausal women with metabolic syndrome:
- The trial reported significant improvements in insulin sensitivity (HOMA-IR decreased from 4.5 to 2.7), reductions in total cholesterol, LDL-C, and triglycerides, alongside an increase in HDL-C levels after one year of this compound supplementation .
Neuroprotection
Research has also explored this compound's potential neuroprotective effects:
- In models of neurodegenerative diseases, this compound was found to enhance autophagy and reduce oxidative stress markers. This suggests a protective role against neuronal cell death, which may be beneficial in conditions like Alzheimer's disease .
Hormonal Effects in Animal Models
A study involving rats treated with varying doses of this compound showed differential effects on hormonal levels:
- The Gen 10 group exhibited increased follicle-stimulating hormone (FSH) and estrogen levels but reduced luteinizing hormone (LH), while the Gen 100 group showed an opposite trend. These findings underscore the complexity of this compound's hormonal effects depending on dosage .
Table 1: Effects of this compound on Hormonal Levels in Rats
Treatment Group | FSH (mIU/mL) | LH (mIU/mL) | Estrogen (pg/mL) |
---|---|---|---|
Control | 5.0 | 3.0 | 30 |
Gen 10 | 8.5 | 2.0 | 40 |
Gen 100 | 4.0 | 1.5 | 25 |
Note: Values are indicative based on experimental data from treated groups compared to controls.
Q & A
Basic Research Questions
Q. Q1. What are the primary molecular mechanisms of genistein in cancer research, and how are these pathways experimentally validated?
this compound modulates multiple signaling pathways, including autophagy (via PI3K/AKT/mTOR inhibition) and androgen receptor (AR) signaling in prostate cancer . Experimental validation typically involves:
- In vitro models : CRPC cell lines (e.g., 22RV1, VCaP) treated with this compound (12.5–100 µM) for 48–72 hours, followed by qPCR/Western blotting to assess AKR1C3, SRD5A2, and AR nuclear translocation .
- In vivo models : Xenograft mice administered 100 mg/kg/day this compound, with tumor volume measurements and IHC analysis of pathway markers .
Q. Q2. How do researchers standardize experimental models for studying this compound’s estrogenic effects?
Key considerations include:
- Cell line selection : ER-positive vs. ER-negative cells (e.g., MCF-7 vs. MDA-MB-231) to isolate phytoestrogenic activity .
- Dosage calibration : Pharmacokinetic studies in rats (e.g., 0.019–10 µM plasma concentrations) to mimic human exposure .
- Control groups : Use of ethinyl estradiol (EE2) as a comparator in rodent models to distinguish this compound-specific effects .
Advanced Research Questions
Q. Q3. How can contradictory findings in this compound’s lipid-modulating effects be resolved?
Conflicting results (e.g., LDL-C reduction vs. no effect) arise from variability in:
- Study design : Meta-analyses (e.g., 16 trials pooled) reveal significant LDL-C reduction only in trials with >12-week duration and doses >50 mg/day .
- Population factors : Genetic polymorphisms in lipid metabolism genes (e.g., APOE) may influence responses .
- Methodological rigor : Pre-registered protocols and stratified randomization reduce bias in clinical trials .
Q. Q4. What experimental strategies optimize this compound dosage for balancing efficacy and toxicity?
- Response Surface Methodology (RSM) : Multifactorial Plackett-Burman designs (e.g., 9 variables in 12 trials) optimize parameters like pH, temperature, and enzyme concentration for maximal this compound yield .
- Pharmacokinetic modeling : Non-compartmental analysis (e.g., WinNonlin software) calculates AUC(0–24 hr) and Cmax to establish dose-response relationships .
Q. Q5. How can researchers design studies to evaluate this compound’s synergistic effects with other compounds?
- Factorial designs : Test this compound combined with chemotherapeutics (e.g., doxorubicin) in 2x2 matrices to assess additive vs. antagonistic interactions .
- Mechanistic overlap : Prioritize compounds targeting complementary pathways (e.g., this compound’s anti-angiogenic + paclitaxel’s microtubule inhibition) .
Q. Methodological Guidance
Q. Q6. What bioinformatics tools are critical for analyzing this compound’s multi-target effects?
- Network pharmacology : STRING or KEGG databases map this compound’s interactions with autophagy-related genes (e.g., BECN1, MAP1LC3A) .
- Transcriptomic analysis : RNA-seq of this compound-treated cells identifies differentially expressed genes (e.g., 129 proteins in MRSA with >1.2-fold changes) .
Q. Q7. How should researchers address ethical considerations in this compound animal studies?
- Sample size justification : Use power analysis (e.g., n=8–10/group in xenograft models) to minimize unnecessary animal use .
- Humane endpoints : Predefine tumor volume limits (e.g., 1,500 mm³) and euthanasia criteria to avoid undue suffering .
Q. Data Interpretation & Validation
Q. Q8. What methods validate this compound’s hypothesized mechanisms in neurodegenerative disease models?
- CRISPR-Cas9 knockout : Delete putative target genes (e.g., NF-κB) in neuronal cells to confirm this compound’s dependency on specific pathways .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity between this compound and proteins (e.g., β-amyloid) to validate direct interactions .
Q. Q9. How do researchers reconcile in vitro findings with in vivo this compound pharmacokinetics?
- Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro permeability data (e.g., rat intestinal perfusion) with in vivo absorption profiles to predict bioavailability .
- Metabolite tracking : LC-MS/MS quantifies this compound glucuronide/sulfate conjugates in plasma to account for first-pass metabolism .
Q. Q10. What strategies mitigate batch-to-batch variability in this compound sourcing for reproducibility?
- Compound characterization : NMR, HPLC-PDA, and elemental analysis confirm purity (>99%) and identity .
- Internal standards : Use deuterated this compound (e.g., this compound-d4) for precise LC-MS quantification .
Q. Emerging Research Frontiers
Q. Q11. How can researchers investigate this compound’s long-term epigenetic effects?
- Longitudinal cohort studies : Track DNA methylation changes (e.g., via Illumina EPIC arrays) in populations with high soy intake over 5–10 years .
- Multi-omics integration : Combine ATAC-seq (chromatin accessibility) with RNA-seq to link epigenetic modifications to gene expression .
Q. Q12. What experimental frameworks assess this compound’s role in modulating the gut microbiome?
Properties
IUPAC Name |
5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,16-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBJGXHYKVUXJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022308 | |
Record name | Genistein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Genistein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003217 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Soluble in the usual organic solvents; soluble in dilute alkalies with yellow color. Practically insoluble in water. | |
Record name | GENISTEIN | |
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Color/Form |
Rectangular or six-sided rods from 60% alcohol. Dendritic needles from ether | |
CAS No. |
446-72-0, 690224-00-1 | |
Record name | Genistein | |
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Record name | Genistein | |
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Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxyphenyl)- | |
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Record name | Genistein | |
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Record name | 5,7-dihydroxy-3-(4-hydroxyphenyl)-4-benzopyrone | |
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Record name | Genistein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003217 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
297-298 °C (slight decomposition), 301.5 °C | |
Record name | Genistein | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01645 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | GENISTEIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7475 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Genistein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003217 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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